molecular formula C6H13NNaO3S B045552 Sodium cyclamate CAS No. 139-05-9

Sodium cyclamate

Cat. No.: B045552
CAS No.: 139-05-9
M. Wt: 202.23 g/mol
InChI Key: HBYFMXJSJSZZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Sodium cyclamate interacts with taste receptors on the tongue to produce a sweet sensation . The exact biochemical mechanism of this interaction is not fully understood. It is known that this compound’s sweetness is perceived when it binds to the sweet taste receptors, triggering a cascade of reactions that lead to the perception of sweetness.

Cellular Effects

This compound is known to be stable under heat and light, making it suitable for use in various food and beverage applications . Some studies have suggested that this compound may have potential toxic effects on cells. For instance, a study found that this compound could induce liver injury in mice

Molecular Mechanism

The molecular mechanism of this compound largely involves its conversion into cyclohexylamine, a metabolite produced by microbial fermentation of unabsorbed cyclamate in the lower gut . This conversion is believed to be responsible for the potential toxic effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to exhibit stability over time . Under certain conditions, it can undergo thermal degradation or polymorphic transformation, which may limit its use in food preparations involving heating processes .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. A study found that this compound could induce liver injury in mice at a dosage of 6000 mg/kg/day for 5 days . The study concluded that there was no clear evidence of a toxic effect of this compound at this dosage.

Metabolic Pathways

This compound is metabolized in the body into cyclohexylamine, a process that involves microbial fermentation of unabsorbed cyclamate in the lower gut

Transport and Distribution

Given its solubility in water , it can be inferred that this compound may be transported and distributed in the body through the bloodstream.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium cyclamate is synthesized by sulfonating cyclohexylamine with either sulfamic acid or sulfur trioxide to produce cyclohexylsulfamic acid, which is then neutralized with sodium hydroxide to form this compound . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: In industrial settings, this compound is produced by mixing cyclohexylamine with sulfamic acid or sulfur trioxide, followed by neutralization with sodium hydroxide. The mixture is then chilled, filtered, dried, granulated, and micro-pulverized to produce the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium cyclamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Strong acids like hydrochloric acid or sulfuric acid are often used in substitution reactions.

Major Products:

Properties

CAS No.

139-05-9

Molecular Formula

C6H13NNaO3S

Molecular Weight

202.23 g/mol

IUPAC Name

sodium;N-cyclohexylsulfamate

InChI

InChI=1S/C6H13NO3S.Na/c8-11(9,10)7-6-4-2-1-3-5-6;/h6-7H,1-5H2,(H,8,9,10);

InChI Key

HBYFMXJSJSZZBM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NS(=O)(=O)[O-].[Na+]

Isomeric SMILES

C1CCC(CC1)NS(=O)(=O)[O-].[Na+]

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)O.[Na]

melting_point

509 °F (decomposes) (NTP, 1992)

139-05-9

physical_description

Sodium cyclamate appears as odorless or almost odorless white crystals or crystalline powder. Intensely sweet taste, even in dilute solution. pH (10% solution in water): 5.5-7.5. Used as a non-nutritive sweetener.
White solid;  [Hawley] White powder;  [MSDSonline]

Pictograms

Irritant

Related CAS

22458-67-9

solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)

Synonyms

Calcium Cyclamate
Cyclamate
Cyclamate Calcium (2:1) Salt
Cyclamate, Calcium
Cyclamate, Calcium (2:1) Salt, Dihydrate
Cyclamate, Potassium
Cyclamate, Sodium
Cyclamate, Sodium Salt
Cyclamates
Cyclamic Acid
Potassium Cyclamate
Sodium Cyclamate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium cyclamate
Reactant of Route 2
Reactant of Route 2
Sodium cyclamate
Reactant of Route 3
Reactant of Route 3
Sodium cyclamate
Reactant of Route 4
Reactant of Route 4
Sodium cyclamate
Reactant of Route 5
Sodium cyclamate
Reactant of Route 6
Sodium cyclamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.